An In-depth Technical Guide to 2-Methylpropanamide (Isobutyramide) and Its Derivatives for Chemical Research and Development
An In-depth Technical Guide to 2-Methylpropanamide (Isobutyramide) and Its Derivatives for Chemical Research and Development
Abstract
This technical guide provides a comprehensive overview of 2-methylpropanamide, also known as isobutyramide, and its diverse class of derivatives. Initially addressing the common point of confusion, this document clarifies that 2-methylpropanamide and isobutyramide are synonymous terms for the same chemical entity, with the former being the preferred IUPAC nomenclature. The focus then shifts to a detailed exploration of the synthesis, physicochemical properties, and analytical characterization of the parent compound. Subsequently, the guide delves into the synthesis and properties of key derivatives, including N-substituted and halogenated analogues. A significant portion of this whitepaper is dedicated to the application of these molecules in high-value sectors, particularly pharmaceuticals and agrochemicals, supported by field-proven insights and specific examples. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical methodologies.
Introduction: Clarifying the Nomenclature
In the realm of organic chemistry, precise nomenclature is paramount. A frequent point of ambiguity for researchers is the distinction between 2-methylpropanamide and isobutyramide. It is critical to establish from the outset that these are not different compounds. "Isobutyramide" is a common name, while "2-methylpropanamide" is the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] Throughout this guide, the preferred IUPAC name will be used, with the common name occasionally referenced for clarity.
The core structure consists of a propanamide backbone with a methyl group at the second carbon, giving it a characteristic branched structure. This seemingly simple molecule serves as a versatile scaffold for the development of a wide array of derivatives with significant applications in various fields of chemical science.
Physicochemical and Spectroscopic Profile of 2-Methylpropanamide
A thorough understanding of the parent molecule's properties is essential before exploring its derivatives.
Physicochemical Properties
2-Methylpropanamide is a white crystalline solid at room temperature.[5] Its branched nature influences its physical properties, such as its melting and boiling points, when compared to its linear isomer, butanamide.
| Property | Value | Source |
| CAS Number | 563-83-7 | [3][4] |
| Molecular Formula | C4H9NO | [1][4] |
| Molecular Weight | 87.12 g/mol | [5] |
| Melting Point | 127-130 °C | [6] |
| Boiling Point | 216-220 °C | [6] |
| Density | 1.01 g/mL | [6] |
Analytical and Spectroscopic Data
The structural elucidation of 2-methylpropanamide and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2-methylpropanamide is characterized by a doublet for the six equivalent methyl protons, a septet for the single methine proton, and a broad singlet for the two amide protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methine carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-methylpropanamide displays characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), a strong C=O stretching band (around 1650 cm⁻¹), and N-H bending vibrations (around 1620 cm⁻¹).[2][4]
-
Mass Spectrometry (MS): The electron ionization mass spectrum of 2-methylpropanamide shows a molecular ion peak (M⁺) at m/z = 87. Key fragmentation patterns include the loss of the amino group and cleavage of the isopropyl group.[7]
Synthesis of 2-Methylpropanamide and Its Derivatives
The synthetic pathways to 2-methylpropanamide and its derivatives are well-established and adaptable for various research and industrial scales.
Synthesis of 2-Methylpropanamide
The most common and efficient laboratory-scale synthesis involves the amidation of isobutyryl chloride with aqueous ammonia.[1][8] This reaction is typically performed at low temperatures to control its exothermic nature. An alternative route is the amidation of isobutyric acid or its esters.[8]
This protocol is adapted from the robust and well-vetted procedure found in Organic Syntheses.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-methylpropanamide.
Step-by-Step Procedure:
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Ammonia Charge: Add 1.25 L of cold, concentrated aqueous ammonia (approx. 28%) to the flask.
-
Addition of Acid Chloride: Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. Maintain the reaction temperature below 15 °C. The rate of addition should be controlled to prevent excessive fuming.[1]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30-60 minutes.
-
Work-up: Evaporate the reaction mixture to dryness under reduced pressure. The resulting solid residue contains 2-methylpropanamide and ammonium chloride.[1]
-
Purification:
-
Add 2 L of dry ethyl acetate to the residue and boil for 10 minutes.
-
Filter the hot solution to remove the insoluble ammonium chloride.
-
Cool the filtrate to 0 °C to induce crystallization of the 2-methylpropanamide.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.
-
A second crop of crystals can be obtained by concentrating the mother liquor.[1]
-
This procedure typically yields glistening white needles of 2-methylpropanamide with a melting point of 127–129 °C.[1]
Synthesis of N-Substituted Derivatives
N-alkylation and N-arylation of the amide nitrogen introduce significant diversity in the physicochemical and biological properties of the derivatives. These are commonly synthesized by reacting an appropriate amine with isobutyryl chloride or isobutyric acid in the presence of a coupling agent.
Diagram of N-Substituted Derivative Synthesis:
Caption: General synthetic routes to N-substituted 2-methylpropanamides.
This protocol demonstrates a general method for the N-acylation of amines to produce amide derivatives.[8]
-
Reactant Preparation: Dissolve the desired 2-arylethylamine (10 mmol) and triethylamine (12 mmol) in ethylene dichloride (30 mL).
-
Acylation: Slowly add methacryloyl chloride (12 mmol) dropwise to the stirred solution over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 3 hours. A precipitate of triethylammonium chloride will form.
-
Work-up: Filter off the precipitated salt. Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-(2-arylethyl)-2-methylprop-2-enamide product.[8]
Synthesis of Halogenated Derivatives
Halogenation, particularly at the α-position, is another key modification. These derivatives are often used as intermediates in further synthetic transformations.
This protocol outlines the synthesis of a key halogenated derivative.
-
Reaction Setup: In a suitable vessel, prepare a solution of 2-bromo-2-methylpropanoyl bromide (11 mL) in light petroleum ether (250 mL) and cool to 0 °C with vigorous stirring.[2]
-
Ammonolysis: Add aqueous ammonia (50 mL) in portions to the cooled solution.
-
Reaction Completion: Continue stirring for an additional 30 minutes at 0 °C.
-
Isolation: Collect the resulting precipitate by filtration and wash with water (2 x 50 mL) to yield 2-bromo-2-methylpropanamide as a white solid.[2]
Applications in Research and Development
The 2-methylpropanamide scaffold and its derivatives are of significant interest in several areas of applied chemistry.
Pharmaceutical Applications
The isobutyramide moiety is a recognized pharmacophore in drug design. Its derivatives have been explored for a range of therapeutic targets.
-
Anticancer and Anti-angiogenic Agents: A study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues revealed significant inhibitory activity against human cancer cell lines, including liver, breast, and leukemia cells.[9] Certain derivatives also demonstrated potent anti-angiogenic effects by inhibiting proangiogenic cytokines like TNFα, VEGF, and Leptin.[9] The versatility of this scaffold allows for the development of compounds with dual anticancer and anti-angiogenic/antioxidant properties.
-
Kinase Inhibitors: The aminopyrimidine scaffold, a related structure, is a well-established core for kinase inhibitors due to its ability to mimic the adenine ring of ATP.[10] Derivatives of 2-methylpropanamide have also been investigated as potential kinase inhibitors for cancer therapy. For instance, novel bisindolylhydroxymaleimide derivatives incorporating an amide linkage have shown selective inhibition of GSK-3 and CDK kinases.[11]
-
Antihistaminic Activity: Derivatives of carboxyterfenadine incorporating a 2-methylpropanamide moiety have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These compounds demonstrated competitive inhibition of histamine on isolated guinea pig ileum tissues.[12]
Signaling Pathway Implication (Generic Kinase Inhibition):
Caption: Competitive inhibition of a kinase by an isobutyramide derivative.
Agrochemical Applications
Derivatives of 2-methylpropanamide are also important in the development of modern crop protection agents.
-
Herbicides: The isobutyramide scaffold has been incorporated into molecules designed as herbicides. For example, analogues of beflubutamid, a known phytoene desaturase (PDS) inhibitor, have been synthesized and studied for their herbicidal activity.[13] Additionally, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown potent herbicidal effects against various weeds.[14]
-
Fungicides: The development of novel fungicides is crucial for protecting crops from fungal pathogens. Carboxamide derivatives, in general, are a well-known class of fungicides. Research into dehydroabietylamine derivatives containing an aromatic carboxamide moiety has yielded compounds with significant antifungal activity against several plant pathogens, with some acting as succinate dehydrogenase (SDH) inhibitors. Isobutyrophenone analogs have also been investigated as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase, a target for antifungal agents.[6]
Conclusion
This technical guide has established that 2-methylpropanamide and isobutyramide are identical compounds, with the former being the IUPAC-preferred name. The parent molecule is a versatile and accessible building block for a wide range of derivatives. The introduction of substituents on the amide nitrogen or halogenation at the α-carbon dramatically alters the properties of the molecule, leading to a broad spectrum of biological activities. The applications of these derivatives are particularly prominent in the fields of pharmaceutical and agrochemical research, where they serve as scaffolds for the development of novel anticancer agents, kinase inhibitors, herbicides, and fungicides. The detailed experimental protocols and compiled data herein provide a solid foundation for researchers to further explore the potential of this valuable chemical class.
References
-
Kent, R. E.; McElvain, S. M. Isobutyramide. Org. Synth.1946 , 26, 490. [Link]
-
PubChem. Isobutyramide. [Link]
-
NIST. Propanamide, 2-methyl-. [Link]
-
NIST. Propanamide, 2-methyl- Mass Spectrum. [Link]
-
ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. [Link]
-
PubChemLite. 2-bromo-2-methylpropanamide (C4H8BrNO). [Link]
-
Chem-Supply. 2-methylpropanamide. [Link]
-
Chemchart. 2-bromo-2-methylpropanamide (7462-74-0). [Link]
-
ResearchGate. (PDF) N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
ResearchGate. Antihistaminic and other Biological Activities of 2-methylpropanamide and Benzamide Derivatives of Carboxyterfenadine. [Link]
-
ResearchGate. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. [Link]
-
MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]
- Google Patents.
-
PMC. N-(2-Chlorophenylsulfonyl)-2-methylpropanamide. [Link]
-
ResearchGate. Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. [Link]
-
Justia Patents. Patents Assigned to Syngenta Crop Protection LLC. [Link]
-
PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
PubMed. Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition. [Link]
-
Grokipedia. Isobutyramide. [Link]
-
European Patent Office. NOVEL MIXTURES FOR CROP PROTECTION - EP 4527201 A1. [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
PMC. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
-
NIST. Propanamide, 2-methyl-. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
PubMed. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. [Link]
-
Arabian Journal of Chemistry. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. [Link]
-
ResearchGate. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. [Link]
-
ResearchGate. Synthesis and Antioxidant Properties of NovelN-H andN-Substituted Propanamide Derivatives | Request PDF. [Link]
-
PMC. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PMC. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. [Link]
-
AgriBusiness Global. Generic Crop Protection Market Update: 19 Active Ingredients Coming Off Patent by 2028. [Link]
-
PubMed. New class of algicidal compounds and fungicidal activities derived from a chromene amide of Amyris texana. [Link]
-
MDPI. Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. [Link]
Sources
- 1. 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2019162484A1 - Fatty acid derivatives for use as herbicides - Google Patents [patents.google.com]
- 6. Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7462-74-0|2-Bromo-2-methylpropanamide|BLD Pharm [bldpharm.com]
- 8. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
